![molecular formula C24H24N4O3 B2769981 2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539844-13-8](/img/structure/B2769981.png)
2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
This compound has shown promising anticancer potential. Specifically, compound 9a demonstrated significant activity against various human cancer cell lines, including leukemia SR, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer. Its effectiveness was evaluated in vitro against 60 different human cell lines, making it a broad-spectrum anticancer agent .
Antimicrobial Properties
Several derivatives of this compound were screened for antimicrobial activity. Notably, compound 16 exhibited a broad spectrum of antimicrobial effects. Additionally, compound 9a demonstrated dual activity as both an anticancer and antimicrobial agent. It was effective against Pseudomonas aeruginosa, a common pathogen .
Intermediate in Muscle Relaxant Synthesis
The compound serves as an intermediate in the preparation of the muscle relaxant papaverin. Its role in this context highlights its relevance in pharmaceutical synthesis .
Synthesis of Pyridazinone Derivatives
Researchers have used this compound in the synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties. These derivatives were evaluated for their potential against cancer cell lines and c-Met kinase. Compound 22i emerged as particularly promising .
Potential Antimicrobial Agent Against P. aeruginosa
Compound 10a, derived from this compound, displayed remarkable activity against P. aeruginosa, outperforming ampicillin. Additionally, compound 16 exhibited twice the antimicrobial potency of ampicillin against the same pathogen .
Acrylonitrile Synthesis
The compound has been utilized in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile. This highlights its role in constructing complex organic molecules .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
The exact mode of action of this compound is currently unknown It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes
Biochemical Pathways
Based on the structural similarity to other compounds, it might be involved in various biochemical pathways, influencing downstream effects such as cell proliferation, apoptosis, and signal transduction .
Result of Action
Similar compounds have been shown to induce apoptosis and inhibit cell proliferation in various cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-14-6-4-7-15(12-14)22-21-17(8-5-9-18(21)29)25-24-26-23(27-28(22)24)16-10-11-19(30-2)20(13-16)31-3/h4,6-7,10-13,22H,5,8-9H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWJVHMAVZVIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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